molecular formula C12H17NO4S B15233284 a-[(Boc-amino)methyl]-2-thiopheneacetic acid

a-[(Boc-amino)methyl]-2-thiopheneacetic acid

Cat. No.: B15233284
M. Wt: 271.33 g/mol
InChI Key: HSISICQDHYACHS-UHFFFAOYSA-N
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Description

a-[(Boc-amino)methyl]-2-thiopheneacetic acid is a compound that features a thiophene ring substituted with a Boc-protected amino group and a carboxylic acid group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[(Boc-amino)methyl]-2-thiopheneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The thiophene ring can be introduced through various synthetic routes, including the use of thiophene derivatives and appropriate coupling reactions .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of a-[(Boc-amino)methyl]-2-thiopheneacetic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-[(Boc-amino)methyl]-2-thiopheneacetic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-8(10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

HSISICQDHYACHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CS1)C(=O)O

Origin of Product

United States

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